7-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
7-AMINO-5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrano[2,3-d]pyrimidine core fused with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-AMINO-5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as 4,7-dimethoxy-2H-1,3-benzodioxole and pyrano[2,3-d]pyrimidine derivatives, under controlled conditions. The reaction may require the use of catalysts, such as palladium or copper, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-AMINO-5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various substituents at the methoxy positions .
Scientific Research Applications
7-AMINO-5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-AMINO-5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds share a similar benzodioxole moiety and have been studied for their anticancer activities.
3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROPANOIC ACID: Another compound with a benzodioxole structure, known for its biological activities.
Uniqueness
The uniqueness of 7-AMINO-5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE lies in its combination of functional groups and the pyrano[2,3-d]pyrimidine core, which imparts distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C17H14N4O6 |
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Molecular Weight |
370.3 g/mol |
IUPAC Name |
7-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C17H14N4O6/c1-23-9-3-7(12(24-2)14-13(9)25-6-26-14)10-8(4-18)15(19)27-17-11(10)16(22)20-5-21-17/h3,5,10H,6,19H2,1-2H3,(H,20,21,22) |
InChI Key |
HSXNVQVFXKVPGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3C(=C(OC4=C3C(=O)NC=N4)N)C#N)OC)OCO2 |
Origin of Product |
United States |
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